Bis(pyridine)iodonium tetrafluoroborate
Overview
Description
Bis(pyridine)iodonium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C10H12BF4IN2 and its molecular weight is 373.93 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(Pyridine)iodonium(1)tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Onium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis
Biochemical Properties
Bis(Pyridine)iodonium(1)tetrafluoroborate plays a significant role in biochemical reactions. It is known to react with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control
Molecular Mechanism
It is known to exert its effects at the molecular level through its iodinating and oxidizing properties
Biological Activity
Bis(pyridine)iodonium tetrafluoroborate (IPyBF) is a versatile reagent known for its applications in organic synthesis, particularly as an oxidizing and iodinating agent. This compound has garnered attention due to its unique reactivity and potential biological applications. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
IPyBF is characterized by the presence of a pyridine ligand coordinated to an iodine atom, which enhances its electrophilic properties. The tetrafluoroborate anion provides stability and solubility in various solvents, making it suitable for diverse chemical reactions.
Mechanisms of Biological Activity
The biological activity of IPyBF primarily stems from its ability to act as an oxidizing agent. It facilitates the oxidation of alcohols to carbonyl compounds, which are crucial intermediates in the synthesis of biologically active molecules. The compound's reactivity can be modulated based on the structure of the substrate and reaction conditions.
Oxidation Reactions
IPyBF has been shown to selectively oxidize various alcohols, including primary, secondary, and benzylic alcohols. The oxidation pathways include:
- Beta-scission reactions: Particularly observed with cycloalkanols, leading to the formation of aldehydes and ketones.
- Alpha-oxidation processes: This involves the oxidation of primary alcohols to aldehydes or esters depending on reaction conditions .
1. Selective Iodination
A study highlighted the use of IPyBF for regioselective iodination of BINAP dioxide, demonstrating its utility in synthesizing complex organic molecules . This process is significant in pharmaceutical chemistry where iodinated compounds serve as essential building blocks.
2. Asymmetric Halofunctionalization
Research has explored the application of bis(pyridine)iodine complexes in asymmetric halofunctionalization reactions. Chiral bidentate pyridine ligands were synthesized to facilitate these reactions, although challenges related to enantioselectivity were noted . The study concluded that while IPyBF can promote halogen transfer, achieving high enantiomeric excess remains complex.
Biological Implications
The oxidative capabilities of IPyBF position it as a potential candidate for developing therapeutic agents. Its ability to modify biological molecules through selective oxidation could lead to new drug formulations or synthetic pathways for bioactive compounds.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
iodanium;pyridine;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJCTSZJWIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF4IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447027 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15656-28-7 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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